molecular formula C6H10O6 B13805054 2,5-Anhydrogluconic acid CAS No. 52993-96-1

2,5-Anhydrogluconic acid

Cat. No.: B13805054
CAS No.: 52993-96-1
M. Wt: 178.14 g/mol
InChI Key: UDQPBAKZZSWNSE-UHFFFAOYSA-N
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Description

Tetrahydro-3,4-dihydroxy-5-(hydroxymethyl)-2-furancarboxylic acid is a compound of significant interest in various scientific fields It is a derivative of furan, a heterocyclic organic compound, and is known for its unique chemical structure that includes multiple hydroxyl groups and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrahydro-3,4-dihydroxy-5-(hydroxymethyl)-2-furancarboxylic acid typically involves the dehydration of glucose. This process can be catalyzed by acids such as p-toluenesulfonic acid and metal chlorides. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures (around 120°C) under atmospheric pressure .

Industrial Production Methods

Industrial production of this compound often involves the use of biomass as a starting material. The conversion of biomass to 5-hydroxymethylfurfural (HMF) is a key step, which can then be further processed to obtain tetrahydro-3,4-dihydroxy-5-(hydroxymethyl)-2-furancarboxylic acid. The use of biphasic solvents has been shown to improve the yield and selectivity of HMF, making the process more efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-3,4-dihydroxy-5-(hydroxymethyl)-2-furancarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various furan derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals .

Scientific Research Applications

Tetrahydro-3,4-dihydroxy-5-(hydroxymethyl)-2-furancarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tetrahydro-3,4-dihydroxy-5-(hydroxymethyl)-2-furancarboxylic acid involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups allow it to form hydrogen bonds with biological molecules, influencing their structure and function. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan derivatives such as 5-hydroxymethylfurfural (HMF) and 2,5-furandicarboxylic acid. These compounds share structural similarities but differ in their functional groups and reactivity .

Uniqueness

Tetrahydro-3,4-dihydroxy-5-(hydroxymethyl)-2-furancarboxylic acid is unique due to its multiple hydroxyl groups and carboxylic acid functionality, which provide it with distinct chemical and biological properties.

Properties

CAS No.

52993-96-1

Molecular Formula

C6H10O6

Molecular Weight

178.14 g/mol

IUPAC Name

3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carboxylic acid

InChI

InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(12-2)6(10)11/h2-5,7-9H,1H2,(H,10,11)

InChI Key

UDQPBAKZZSWNSE-UHFFFAOYSA-N

Canonical SMILES

C(C1C(C(C(O1)C(=O)O)O)O)O

Origin of Product

United States

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